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molecular formula C7H5BrO2 B121625 2-Bromo-5-hydroxybenzaldehyde CAS No. 2973-80-0

2-Bromo-5-hydroxybenzaldehyde

Cat. No. B121625
M. Wt: 201.02 g/mol
InChI Key: SCRQAWQJSSKCFN-UHFFFAOYSA-N
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Patent
US07282501B2

Procedure details

Reaction Scheme 9 shows the synthetic route to prepare aminomethyldihydrocinnamate headpiece. 3-Hydroxybenzaldehyde (29) is reacted with bromine to give 2-bromo-5-hydroxybenzaldehyde (30), which is then coupled to t-butylacrylate to give the compound (31). Compound (31) is treated with NH2OH to give oxime (32), which undergoes hydrogenation to give aminomethyldihydrocinnamate (33). Various functional groups (Z2) can be introduced at the aminomethyl portion of compound (33) to afford compound (34).
Name
aminomethyldihydrocinnamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NCOC(=O)CCC1C=CC=CC=1.[OH:14][C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][CH:22]=1)[CH:18]=[O:19].[Br:23]Br>>[Br:23][C:20]1[CH:21]=[CH:22][C:15]([OH:14])=[CH:16][C:17]=1[CH:18]=[O:19]

Inputs

Step One
Name
aminomethyldihydrocinnamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCOC(CCC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction Scheme 9

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=O)C=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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